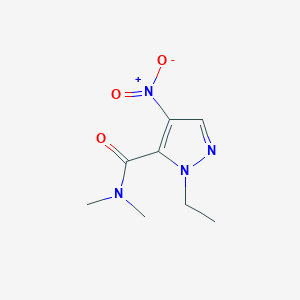![molecular formula C7H9ClN4OS B4666089 1-(2-Amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride](/img/structure/B4666089.png)
1-(2-Amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride
Overview
Description
1-(2-Amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various medicinal compounds. The presence of both sulfur and nitrogen atoms in the thiazole ring contributes to its unique chemical properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-imino-3-amino thiazoles with acids, anhydrides, or phosgene immonium chloride . Another approach is the cyclization of 3-mercapto-1,2,4-triazoles with α-haloketones, followed by cyclization of the thiomethylketone intermediate using polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazole derivatives .
Scientific Research Applications
1-(2-Amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, while the triazole ring can interact with various receptors in biological systems . These interactions lead to the compound’s diverse biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Contains a 2-amino-thiazole moiety and is used in the treatment of Parkinson’s disease.
Riluzole: An aminothiazole-based drug used to manage Lou Gehrig’s disease.
Dabrafenib, Dasatinib, Patellamide A, Ixabepilone, Epothilone: Clinically used anticancer medicines containing the thiazole nucleus.
Uniqueness
1-(2-Amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride stands out due to its combined thiazole and triazole rings, which confer unique chemical properties and biological activities. This dual-ring structure enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
1-(2-amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS.ClH/c1-3-5(4(2)12)13-7-9-6(8)10-11(3)7;/h1-2H3,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQWVYUYUZRMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)N)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-1-(2,4-dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4666008.png)


![N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4666024.png)
![N-ethyl-5-[(isobutylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4666028.png)
![6-BROMO-N~2~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4666051.png)
![2-benzyl-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4666059.png)

![2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4666083.png)
![2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4666086.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666099.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B4666105.png)
![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4666117.png)
